molecular formula C17H14Cl4N2O2 B14921311 N,N'-propane-1,3-diylbis(2,4-dichlorobenzamide)

N,N'-propane-1,3-diylbis(2,4-dichlorobenzamide)

Cat. No.: B14921311
M. Wt: 420.1 g/mol
InChI Key: IDNCXNWHKICKML-UHFFFAOYSA-N
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Description

2,4-DICHLORO-N~1~-{3-[(2,4-DICHLOROBENZOYL)AMINO]PROPYL}BENZAMIDE is a dichlorobenzamide derivative Compounds in this class are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-N~1~-{3-[(2,4-DICHLOROBENZOYL)AMINO]PROPYL}BENZAMIDE typically involves the reaction of 2,4-dichlorobenzoyl chloride with an appropriate arylamine compound. The reaction is often carried out in a solvent such as N,N′-dimethylformamide at elevated temperatures (around 60°C) to ensure good yields . The intermediate products and final compound are characterized using techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Purification steps, such as recrystallization and chromatography, are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLORO-N~1~-{3-[(2,4-DICHLOROBENZOYL)AMINO]PROPYL}BENZAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed in the presence of strong acids or bases to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis can produce dichlorobenzoic acids and corresponding amines.

Scientific Research Applications

2,4-DICHLORO-N~1~-{3-[(2,4-DICHLOROBENZOYL)AMINO]PROPYL}BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-N~1~-{3-[(2,4-DICHLOROBENZOYL)AMINO]PROPYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • 2,4-Dichlorobenzoic acid

Uniqueness

Compared to similar compounds, 2,4-DICHLORO-N~1~-{3-[(2,4-DICHLOROBENZOYL)AMINO]PROPYL}BENZAMIDE exhibits unique properties due to its specific substitution pattern and the presence of multiple chlorine atoms.

Properties

Molecular Formula

C17H14Cl4N2O2

Molecular Weight

420.1 g/mol

IUPAC Name

2,4-dichloro-N-[3-[(2,4-dichlorobenzoyl)amino]propyl]benzamide

InChI

InChI=1S/C17H14Cl4N2O2/c18-10-2-4-12(14(20)8-10)16(24)22-6-1-7-23-17(25)13-5-3-11(19)9-15(13)21/h2-5,8-9H,1,6-7H2,(H,22,24)(H,23,25)

InChI Key

IDNCXNWHKICKML-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NCCCNC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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